4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1858241-21-0 . It has a molecular weight of 321.78 and its molecular formula is C12H16ClNO5S . The IUPAC name for this compound is 4-(N-(3-chloro-4-methoxyphenyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Reactions
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid is involved in the synthesis of various compounds, demonstrating its versatility in chemical reactions. For instance, it has been used in the synthesis of substituted azetidinones, which are important for their biological and pharmacological activities. The process involves the condensation of 3-aminophthalic acid with specific ethylamine derivatives, leading to the formation of biisoindoline tetraones. These compounds have been recognized for their potential in medicinal chemistry due to their structural features, including sulfonamide rings which are prevalent in many pharmaceuticals (Jagannadham et al., 2019).
Antimicrobial Activity
Research has also shown that derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid exhibit antimicrobial activity. A study synthesizing N-substituted-β-amino acid derivatives, including those with 3-[(2-hydroxyphenyl)amino]butanoic acid, demonstrated good antimicrobial effectiveness against various bacterial and fungal strains. This indicates the compound's potential application in developing new antimicrobial agents (Mickevičienė et al., 2015).
Agricultural Applications
In the agricultural sector, derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid are being explored for their utility. For instance, the synthesis of glufosinate, an important herbicide, involves processes related to the functional groups of this compound. Glufosinate's synthesis through hydroformylation–amidocarbonylation demonstrates the chemical's relevance in creating agricultural chemicals (Sakakura et al., 1991).
Molecular Docking and Biological Activity Studies
Furthermore, molecular docking and structural analysis studies have been conducted on derivatives of 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid to predict their antimicrobial activity. Such studies provide insights into the compound's interaction with biological targets, showcasing its potential in drug discovery and development (Tatar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCDIQZPPZAHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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